2-(2-Naphthyloxy)propanoic acid
Overview
Description
2-(2-Naphthyloxy)propanoic acid is an organic compound with the molecular formula C13H12O3 It is characterized by the presence of a naphthalene ring system attached to a propanoic acid moiety via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Naphthyloxy)propanoic acid can be synthesized through the reaction of halocarbon acids with 2-naphthol in the presence of an organic solvent and alkali . The general reaction involves the nucleophilic substitution of the halogen atom by the naphthoxy group, forming the desired product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(2-Naphthyloxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The naphthoxy group can participate in electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced forms.
Scientific Research Applications
2-(2-Naphthyloxy)propanoic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Naphthyloxy)propanoic acid involves its interaction with specific molecular targets and pathways. The naphthoxy group can participate in various binding interactions, influencing the compound’s biological activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(1-Naphthyloxy)propanoic acid: Similar in structure but with the naphthoxy group attached at a different position on the naphthalene ring.
2-(2-Naphthyloxy)butanoic acid: Similar structure with a butanoic acid moiety instead of propanoic acid.
Uniqueness
2-(2-Naphthyloxy)propanoic acid is unique due to its specific structural arrangement, which can influence its reactivity and potential applications. The position of the naphthoxy group and the length of the carbon chain in the acid moiety can significantly impact the compound’s properties and behavior in various chemical and biological contexts.
Properties
IUPAC Name |
2-naphthalen-2-yloxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-9(13(14)15)16-12-7-6-10-4-2-3-5-11(10)8-12/h2-9H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMIVVAPMRQMNAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC2=CC=CC=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00909140 | |
Record name | 2-[(Naphthalen-2-yl)oxy]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00909140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10470-82-3 | |
Record name | 2-(2-Naphthyloxy)propionic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10470-82-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanoic acid, 2-(2-naphthalenyloxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010470823 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[(Naphthalen-2-yl)oxy]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00909140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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